ADAM17 Inhibitory Activity: Negligible Engagement Versus a Structurally Related 5-Nitropyrimidine Active Against GSK3β
In a cell-based assay measuring ADAM17 (disintegrin and metalloproteinase domain-containing protein 17) inhibition, 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine at 6.95 µM produced only 1.23% inhibition . This contrasts sharply with a structurally related 5-nitropyrimidine, N4-(2-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, which shows an EC50 of 3,440 nM (3.44 µM) against glycogen synthase kinase-3 beta (GSK3β) . The inactivity against ADAM17, a protease implicated in inflammatory and oncogenic pathways, positions 672944-59-1 as a candidate for studies requiring a silent background at this target.
| Evidence Dimension | ADAM17 inhibition at single concentration |
|---|---|
| Target Compound Data | 1.23% inhibition at 6.95 µM |
| Comparator Or Baseline | N4-(2-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine: EC50 = 3,440 nM vs. GSK3β |
| Quantified Difference | Target compound shows negligible activity; comparator displays micromolar potency against an unrelated kinase target |
| Conditions | HTS cell-based assay (ADAM17); GSK3β kinase inhibition dose-response assay |
Why This Matters
For screening campaigns targeting metalloproteinases, 672944-59-1 provides a clean negative control that will not confound results through ADAM17 engagement, unlike other 5-nitropyrimidines that may exhibit off-target kinase activity.
- [1] BindingDB. BDBM69801: N4-(2-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, GSK3β EC50. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=69801 (accessed 2026-05-10). View Source
